molecular formula C18H18N2O5S B3302979 N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919633-94-6

N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3302979
CAS No.: 919633-94-6
M. Wt: 374.4 g/mol
InChI Key: LMVFEVPFHHTIIR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a synthetic benzamide derivative characterized by a 4-methyl-1,1,3-trioxo-thiazolidine ring at the 3-position of the benzamide core and a 2-methoxyphenyl group as the N-substituent. The trioxo-thiazolidine moiety introduces significant electron-withdrawing properties due to its sulfone groups, which may enhance metabolic stability and influence intermolecular interactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-11-26(23,24)20(18(12)22)14-7-5-6-13(10-14)17(21)19-15-8-3-4-9-16(15)25-2/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVFEVPFHHTIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 366.43 g/mol

This compound features a thiazolidinone core, which is known for its bioactive properties.

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with a thiazolidinone core exhibit:

  • Antibacterial Activity : Effective against various bacterial strains, including resistant strains such as MRSA and VRE. For example, a related thiazolidinone showed minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant bacteria .
  • Antifungal Activity : Some derivatives have shown promising antifungal effects, although specific data on the compound discussed is limited.

Antibiofilm Activity

Biofilm formation by bacteria poses a significant challenge in clinical settings. Thiazolidinones have been studied for their ability to inhibit biofilm formation:

  • A study highlighted that certain thiazolidinone derivatives exhibited biofilm inhibitory concentrations (BICs) as low as 2.03 µg/mL against E. coli and K. pneumoniae . This suggests that this compound may possess similar properties.

Anti-inflammatory Activity

Research has indicated that thiazolidinones can exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes:

  • A related compound was found to be a selective inhibitor of cyclooxygenase-2 (COX-2), demonstrating significant anti-inflammatory activity in preclinical models . This raises the possibility that the compound may also share this beneficial property.

Study 1: Antimicrobial Efficacy

A recent study evaluated various thiazolidinone derivatives for their antimicrobial efficacy. The findings indicated that derivatives similar to this compound exhibited promising results against both gram-positive and gram-negative bacteria:

CompoundMIC (µg/mL)Target Bacteria
Compound A3.62MRSA
Compound B4.63VRE
Compound C6.25K. pneumoniae
Compound D6.62E. coli

Study 2: Biofilm Inhibition

In another investigation focused on biofilm inhibition, various thiazolidinone derivatives were tested for their ability to disrupt biofilm formation:

CompoundBIC (µg/mL)Target Strain
Compound A8.23MRSA
Compound B7.56VRE
Compound C3.25K. pneumoniae
Compound D2.03E. coli

These findings indicate that the compound may be effective in clinical applications targeting biofilm-associated infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Benzamide Structure

The benzamide scaffold is a common feature among analogs. For example:

  • Compound 11 (): (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide shares the N-(2-methoxyphenyl) group but replaces the trioxo-thiazolidine with a benzimidazolyl-propenone substituent.
  • N-(4-methylphenyl)-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)benzamide (): Differs in the N-substituent (4-methylphenyl vs. 2-methoxyphenyl) and lacks the 4-methyl group on the thiazolidine ring. The 4-methyl group in the target compound may enhance steric hindrance and lipophilicity .
Heterocyclic Modifications
  • Thiazolidinone Derivatives (): Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide retain the thiazolidinone core but lack sulfone groups. The trioxo group in the target compound increases polarity and may improve binding to polar active sites .
  • Triazole-thiones (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole rings with sulfonyl groups. While structurally distinct, the sulfone moiety is a shared feature, suggesting comparable stability under oxidative conditions .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Solubility (Predicted)
Target Compound Not Reported Trioxo-thiazolidine, 2-methoxyphenyl Moderate in DMSO
Compound 11 () 272.2–273.4 Benzimidazolyl-propenone Low in water
N-(4-methylphenyl)-3-(1,1-dioxo-thiazolidin-2-yl)benzamide () Not Reported 1,1-dioxo-thiazolidine, 4-methylphenyl High in DCM
4d () Not Reported Benzothiazole, thiazolidinone Low in aqueous buffers

Key Observations :

  • The 2-methoxyphenyl substituent may reduce crystallinity compared to 4-methylphenyl analogs (), as seen in the lower melting points of similar compounds () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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